molecular formula C19H22N2O4S B7688255 2-METHOXY-N,N-DIMETHYL-5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)BENZENE-1-SULFONAMIDE

2-METHOXY-N,N-DIMETHYL-5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)BENZENE-1-SULFONAMIDE

Cat. No.: B7688255
M. Wt: 374.5 g/mol
InChI Key: JRMOOBKFBNUDFR-UHFFFAOYSA-N
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Description

2-METHOXY-N,N-DIMETHYL-5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that combines a methoxy group, a dimethylamino group, and a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-N,N-DIMETHYL-5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the reduction of isoquinoline to 1,2,3,4-tetrahydroisoquinoline using reducing agents such as tin and hydrochloric acid or sodium and ethanol . The tetrahydroisoquinoline derivative is then coupled with a sulfonamide group through a series of reactions involving intermediates like benzenamine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-N,N-DIMETHYL-5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and dimethylamino groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-METHOXY-N,N-DIMETHYL-5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHOXY-N,N-DIMETHYL-5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-METHOXY-N,N-DIMETHYL-5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)BENZENE-1-SULFONAMIDE lies in its combination of functional groups and structural elements, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-methoxy-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-20(2)26(23,24)18-12-15(8-9-17(18)25-3)19(22)21-11-10-14-6-4-5-7-16(14)13-21/h4-9,12H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMOOBKFBNUDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCC3=CC=CC=C3C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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